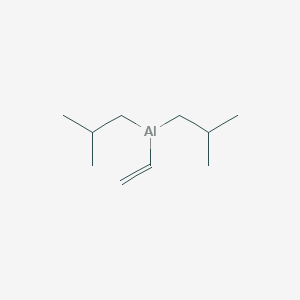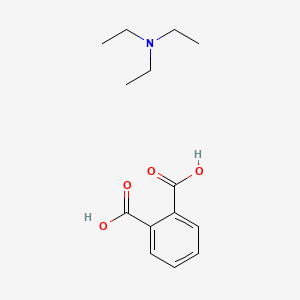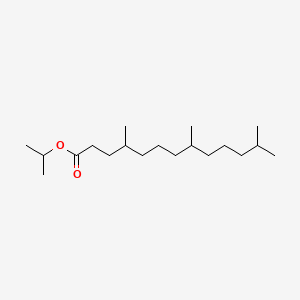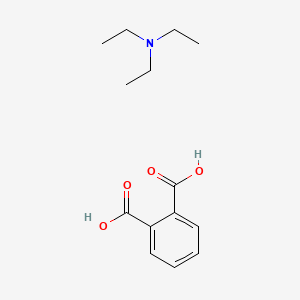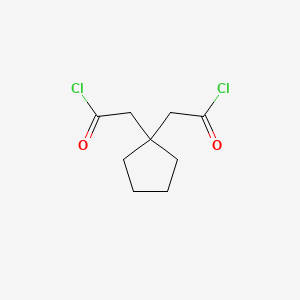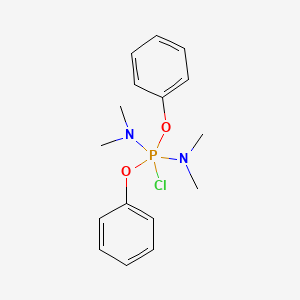
1-Chloro-N,N,N',N'-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenoxy groups and a chlorine atom, along with two N,N,N’,N’-tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine typically involves the reaction of phosphorus trichloride with N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different phosphorus-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to avoid hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Phosphine oxides or other oxidized phosphorus compounds.
Reduction Reactions: Reduced phosphorus species with lower oxidation states.
Scientific Research Applications
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting phosphorus-related enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Similar structure but with different substituents on the phosphorus atom.
N,N,N’,N’-Tetramethylformamidinium chloride: Contains a formamidinium group instead of the diphenoxy groups.
Uniqueness
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is unique due to the presence of both chlorine and diphenoxy groups bonded to the phosphorus atom. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
111704-88-2 |
|---|---|
Molecular Formula |
C16H22ClN2O2P |
Molecular Weight |
340.78 g/mol |
IUPAC Name |
N-[chloro-(dimethylamino)-diphenoxy-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22ClN2O2P/c1-18(2)22(17,19(3)4,20-15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
FJKVPOGJIMTHSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(N(C)C)(OC1=CC=CC=C1)(OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



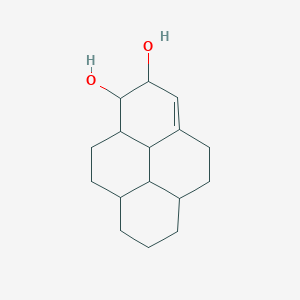
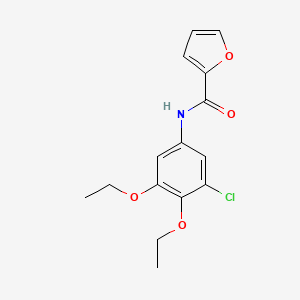
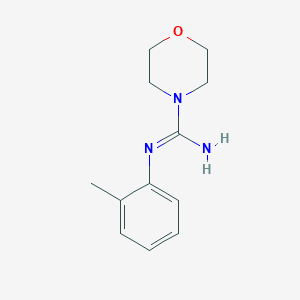

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
